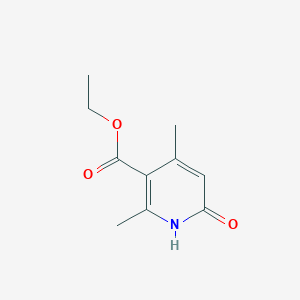

Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Beschreibung

Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a pyridinone derivative characterized by a 1,6-dihydropyridine core substituted with methyl groups at positions 2 and 4, an oxo group at position 6, and an ethyl ester at position 2. Its reactivity is influenced by the electron-withdrawing ester and oxo groups, which facilitate nucleophilic substitutions and cyclization reactions.

Eigenschaften

IUPAC Name |

ethyl 2,4-dimethyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h5H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRRHMRGKFDBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382933 | |

| Record name | Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36853-14-2 | |

| Record name | Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation and Cyclization Approach Using Azlactones and Enamines

A notable method involves the condensation of azlactones with enamines under thermal conditions to form tetrahydropyridine derivatives, which can be oxidized or modified to yield the target dihydropyridine compound.

- Procedure : A mixture of azlactone derivatives (10 mmol) and enamines (10 mmol) is heated at 180°C for 1.5 hours without solvent. The reaction mixture is cooled and purified by column chromatography using chloroform-ethyl acetate (10:1) as eluent.

- Outcome : This method yields ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylates, which are structurally related to the target compound. The reaction produces cis and trans isomers in varying ratios depending on substituents.

- Yield : Yields range from moderate to high (47-79%) depending on the substituents and isomer formed.

- Reference : This approach is detailed in a 2021 study on novel pyridine derivatives synthesis, highlighting the utility of azlactone-enamine condensation for dihydropyridine frameworks.

Carbodiimide-Mediated Coupling and Cyclization

Another preparation route involves carbodiimide chemistry to facilitate cyclization and formation of the dihydropyridine ring.

- Procedure : Starting from N-substituted urea derivatives, carbodiimide intermediates are generated via reaction with triphenylphosphine and CBr4 in dichloromethane at room temperature for 5-7 hours. Subsequently, these intermediates react with sodium ethoxide and 2-methyl-3-oxo-diethyl glutarate in tetrahydrofuran (THF) at 0°C to room temperature, followed by heating at 40-60°C for 10-14 hours.

- Purification : After neutralization and extraction, the crude product is purified by silica gel column chromatography.

- Outcome : This method yields 2-(aryl amino)-4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid ethyl esters, closely related to the target compound.

- Reference : This method is part of a patented synthetic route for complex pyridine derivatives and highlights the utility of carbodiimide intermediates for ring formation.

Amide Coupling Using EDCI and HOBt

A related synthetic strategy involves amide bond formation using carbodiimide coupling agents, which can be adapted for the synthesis of substituted dihydropyridines.

- Procedure : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are added to a solution of a pyridine carboxylic acid derivative in anhydrous dichloromethane with triethylamine at room temperature. After stirring for 1 hour, an amine component is added, and the mixture is stirred for an additional 5 hours.

- Workup : The reaction mixture is diluted with water, extracted with dichloromethane, and washed sequentially with acid, base, and brine. The organic phase is dried and concentrated.

- Purification : The crude product is purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

- Yield : Moderate yields (~34%) of the desired amide-substituted dihydropyridine derivatives are obtained.

- Reference : This method is described in the synthesis of N-substituted 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives, which are structurally analogous to the target compound.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Azlactone + Enamine Condensation | Azlactones, Enamines, no solvent | 180°C | 1.5 hours | 47-79 | Silica gel chromatography | Produces cis/trans isomers |

| Carbodiimide-Mediated Cyclization | Triphenylphosphine, CBr4, Sodium ethoxide, THF | 0°C to 60°C | 10-14 hours | Not specified | Silica gel chromatography | Involves carbodiimide intermediate |

| Amide Coupling (EDCI/HOBt) | EDCI, HOBt, TEA, DCM | Room temperature | 6 hours (total) | ~34 | Silica gel chromatography | Suitable for N-substituted derivatives |

Research Findings and Notes

- The azlactone-enamine condensation method is advantageous for its solvent-free conditions and relatively short reaction time, but control of stereochemistry (cis/trans isomers) requires attention.

- Carbodiimide-mediated cyclization offers a versatile approach for constructing substituted dihydropyridines but involves multiple steps and longer reaction times.

- Amide coupling using EDCI and HOBt is a milder, room-temperature method suitable for sensitive substrates but may result in moderate yields.

- Purification by silica gel chromatography is common across methods, often employing petroleum ether/ethyl acetate or chloroform/ethyl acetate mixtures.

- The choice of method depends on the desired substitution pattern, scale, and available starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl groups and the ethyl ester group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives with various functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted pyridine derivatives with different alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridine exhibit notable antimicrobial activity. For instance, a study demonstrated that certain analogs showed effectiveness against various bacterial strains, suggesting potential for development as new antibiotics .

Anti-inflammatory and Analgesic Effects

Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate has been investigated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

CNS Activity

There is emerging evidence that this compound may have central nervous system (CNS) effects. Certain derivatives have been shown to possess neuroprotective properties, which could be beneficial in treating neurodegenerative disorders .

Agrochemical Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. Studies have shown that it can act as an effective insecticide against common agricultural pests. Its mode of action involves disrupting the nervous system of target insects, making it a candidate for environmentally friendly pest control solutions .

Material Science Applications

Synthesis of Functional Materials

Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine derivatives are utilized in the synthesis of novel polymer materials with enhanced mechanical properties. These materials are explored for applications in coatings and composites due to their thermal stability and durability .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Study

A recent study published in a peer-reviewed journal focused on synthesizing various derivatives of ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine and testing their antimicrobial efficacy. The results indicated that modifications to the molecular structure significantly enhanced activity against Gram-positive bacteria. -

Neuroprotective Research

Another study explored the neuroprotective effects of specific derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could mitigate cell death and promote survival pathways, highlighting their potential in neurodegenerative disease therapies. -

Pesticidal Efficacy Evaluation

Field trials assessing the efficacy of ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine as a pesticide demonstrated a significant reduction in pest populations compared to untreated controls, confirming its practical application in agriculture.

Wirkmechanismus

The mechanism of action of ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (BP 24044)

- Structural Differences : Replaces the 4-methyl group with a phenyl substituent at position 1 .

- However, it may reduce solubility in polar solvents compared to the dimethyl analog.

Ethyl 4-chloro-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate

- Structural Differences : Introduces chloro and nitro groups at positions 4 and 5 .

- Implications: The electron-withdrawing nitro group increases electrophilicity, making this compound more reactive in aromatic substitution reactions.

Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

- Structural Differences: Features amino, cyano, and 4-chlorophenyl substituents .

- Implications: The amino and cyano groups enable participation in cyclocondensation reactions, yielding fused heterocycles like chromanones and chromenones.

Antimicrobial Activity

- Ethyl 2,4-dimethyl-5-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (2c): Exhibits notable antifungal activity against S. cerevisiae (MIC: 31.3 μg/mL) due to the electron-deficient nitroaryl group enhancing membrane interaction .

- Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Limited direct antimicrobial data, but its derivatives (e.g., carboxamides) show moderate activity, suggesting the ester group may reduce bioavailability compared to amide analogs .

Antiviral Potential

- Ethyl 2-amino-5-cyano-6-oxo-1-(phenylsulfonamido)-1,6-dihydropyridine-3-carboxylate (15c): The sulfonamido group confers antiviral properties by targeting viral proteases .

Vilsmeier-Haack Reaction

- Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide can be converted to 2-chloro-4,6-dimethylnicotinonitrile using DMF-POCl₃, highlighting the ester's role as a precursor for halogenated pyridines .

Recyclization from Pyranones

- Ethyl 2,4-dimethyl-6-oxo-5-aryl-1,6-dihydropyridine-3-carboxylates are synthesized via recyclization of pyrancarboxylic acids with ammonium acetate, achieving yields >70% .

Physicochemical Properties

Spectroscopic Data

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O ester) and ~3200 cm⁻¹ (N-H in dihydropyridine) .

- NMR : Distinct signals at δ2.33 (CH₃), δ7.94 (pyridone-H), and δ159.8 ppm (ester carbonyl) .

Crystallography

Commercial and Research Accessibility

- This compound is listed as discontinued by suppliers like CymitQuimica, limiting large-scale applications . In contrast, nitro- and chloro-substituted analogs remain available for targeted drug discovery .

Biologische Aktivität

Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 36853-14-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : CHN O

- Molecular Weight : 195.22 g/mol

- IUPAC Name : this compound

- Physical Form : Solid

- Purity : 95% .

Antimicrobial Properties

Research indicates that derivatives of dihydropyridine compounds exhibit notable antibacterial and antifungal activities. This compound has shown promising results against various bacterial strains. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by these pathogens .

Antitumor Activity

The compound's structure is similar to other known anticancer agents. It has been evaluated for its antiproliferative effects on several cancer cell lines. Notably, it exhibited significant inhibition of cell growth in glioma cell lines, indicating its potential as an anticancer agent .

Antiviral Effects

This compound has also been investigated for its antiviral properties. Research has highlighted its activity against viruses such as the hepatitis A virus (HAV) and tobacco mosaic virus (TMV). The compound demonstrated a protective effect in vitro, which warrants further exploration for potential therapeutic applications in viral infections .

The biological activity of this compound is attributed to its ability to interact with various biological targets. For instance:

- Antibacterial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in bacterial metabolism.

- Anticancer Activity : Its mechanism might involve the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways crucial for tumor growth.

- Antiviral Activity : It may interfere with viral replication processes or inhibit viral entry into host cells .

Case Studies and Research Findings

Several studies have documented the biological activity of ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine derivatives:

Q & A

Q. What synthetic routes are available for preparing Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Two primary routes are documented:

- Vilsmeier–Haack Reaction : Reacting 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide with DMF-POCl₃ under reflux for 5 hours yields 2-chloro-4,6-dimethylnicotinonitrile derivatives, with DFT simulations supporting mechanistic pathways .

- Pyranone Cyclization : Ethyl esters of 4,6-dimethyl-3-aryl-2-oxo-2H-pyran-5-carboxylic acids react with ammonium acetate in acetic acid to form the target compound in high yields. Reaction optimization (e.g., solvent, temperature) is critical for minimizing side products .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography.

Q. How can researchers crystallize this compound, and what crystallographic tools are recommended for structure validation?

- Methodological Answer :

- Crystallization : Use slow evaporation from polar solvents (e.g., water, ethanol) to obtain single crystals suitable for X-ray diffraction. For example, hexaaquanickel(II) complexes with the anion form triclinic crystals (space group P1) with unit cell parameters a = 6.2620 Å, b = 7.1053 Å, c = 10.7101 Å .

- Structure Validation : Employ SHELX programs (e.g., SHELXL for refinement, SHELXS for solution) to resolve hydrogen bonding patterns and validate bond lengths/angles. Use PLATON or Olex2 for symmetry checks .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at C2/C4, ester at C3).

- IR : Detect lactam C=O stretching (~1680–1700 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (Exact mass: 195.1371552 g/mol) .

Advanced Research Questions

Q. How can tautomeric forms (lactam vs. lactim) of this compound be distinguished experimentally and computationally?

- Methodological Answer :

- X-ray Crystallography : Compare C=O bond lengths: Lactam tautomers exhibit shorter C–O bonds (~1.22 Å) vs. lactim (~1.32 Å). For example, C–O bond lengths in Ni(H₂O)₆₂ confirm lactam dominance .

- DFT Calculations : Simulate tautomer stability using Gaussian or ORCA software. Optimize geometries at the B3LYP/6-31G(d,p) level and compare Gibbs free energies .

Q. What role do hydrogen-bonding networks play in stabilizing polymorphs of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D for donor, A for acceptor). For example, in Ni(H₂O)₆₂, O–H···O interactions between aqua ligands and carboxylate anions form R₂²(8) motifs .

- Thermodynamic Stability : Compare lattice energies of polymorphs via DSC or computational modeling (e.g., Materials Studio).

Q. How can researchers resolve contradictions in crystallographic data, such as conflicting hydrogen-bond assignments?

- Methodological Answer :

- Multivariate Analysis : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions.

- Validation Tools : Cross-check data with CheckCIF to identify outliers (e.g., ADPs, bond angles) .

Q. What computational methods are suitable for predicting the reactivity of this compound in further derivatization?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using DFT to predict electrophilic/nucleophilic sites.

- Reactivity Indices : Use Fukui functions or Parr indices to identify regions prone to substitution (e.g., C5 for aryl functionalization) .

Q. How can bioactivity assays be designed to evaluate derivatives of this compound for antimicrobial activity?

- Methodological Answer :

- Microdilution Assays : Test against Gram-positive (B. subtilis), Gram-negative (E. coli), and fungal (S. cerevisiae) strains in 96-well plates. Use MIC (Minimum Inhibitory Concentration) values (e.g., 31.3 μg/mL for B. subtilis) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., aryl groups at C5) and correlate with bioactivity trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.